Xanthosine dihydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

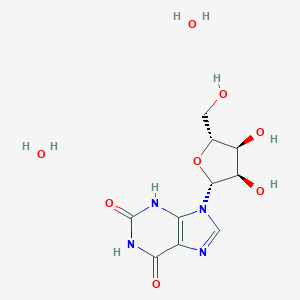

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6.2H2O/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18;;/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPXSQIUORWCO-LGVAUZIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975081 | |

| Record name | Xanthosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5968-90-1 | |

| Record name | Xanthosine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005968901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOSINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U62I480SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xanthosine: A Pivotal Nucleoside in Cellular Metabolism and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthosine, a purine nucleoside composed of xanthine and ribose, occupies a central position in purine metabolism across a wide range of organisms, from bacteria to humans.[1][2] Beyond its fundamental role as a metabolic intermediate, recent research has unveiled its involvement in critical signaling pathways and cellular processes, highlighting its potential as a therapeutic target and a valuable tool in drug development. This technical guide provides a comprehensive overview of the biological functions of xanthosine, detailing its metabolic pathways, enzymatic interactions, and its emerging roles in cellular signaling. The document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further investigation into the multifaceted nature of this crucial nucleoside.

Introduction

Xanthosine (9-β-D-ribofuranosylxanthine) is a naturally occurring purine nucleoside.[3] It is a key intermediate in the catabolism and salvage of purines.[1] In humans, xanthosine is formed from the deamination of guanosine or the oxidation of inosine monophosphate (IMP).[2][4] Its metabolic fate is intrinsically linked to the production of uric acid, and dysregulation of its metabolism can be indicative of certain metabolic disorders. Furthermore, in various plants, xanthosine serves as a crucial precursor for the biosynthesis of alkaloids such as caffeine and theobromine.[5][6] Emerging evidence also points towards xanthosine's role in modulating significant signaling cascades, such as the AMPK pathway, and in influencing cellular proliferation and differentiation.[7][8][9] This guide will delve into the core biological functions of xanthosine, presenting a detailed examination of its metabolic pathways, the kinetics of the enzymes involved, and its function in cellular signaling.

Metabolism of Xanthosine

Xanthosine is a central hub in purine metabolism, participating in both catabolic and salvage pathways. Its formation and degradation are tightly regulated by a series of enzymes.

Anabolic Pathways Leading to Xanthosine

Xanthosine can be synthesized through several routes:

-

From Inosine Monophosphate (IMP): The primary de novo and salvage pathways of purine synthesis converge at IMP. IMP dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP).[4][10] XMP is then dephosphorylated by 5'-nucleotidases to yield xanthosine.[2] This is a rate-limiting step in the biosynthesis of guanine nucleotides.[4]

-

From Guanosine: Guanosine can be deaminated by guanosine deaminase to form xanthosine.[11]

-

From Xanthine: In the reverse reaction of phosphorolysis, purine nucleoside phosphorylase (PNP) can catalyze the synthesis of xanthosine from xanthine and ribose-1-phosphate.[1]

Catabolic Pathways of Xanthosine

The primary catabolic fate of xanthosine is its conversion to xanthine:

-

Phosphorolysis by Purine Nucleoside Phosphorylase (PNP): PNP cleaves the glycosidic bond of xanthosine in the presence of inorganic phosphate to yield xanthine and ribose-1-phosphate.[1][3] Xanthine is then oxidized by xanthine oxidase to uric acid.[12]

Quantitative Data: Enzyme Kinetics

The enzymatic reactions involving xanthosine are characterized by specific kinetic parameters. Understanding these parameters is crucial for predicting metabolic fluxes and for designing enzyme inhibitors.

| Enzyme | Substrate(s) | Organism/Tissue | Km | Vmax | kcat | Notes |

| Purine Nucleoside Phosphorylase (PNP) | Xanthosine | Human Erythrocytes | Competitive inhibition by Guanosine (Ki = 2.0 +/- 0.3 µM) | - | - | The optimum pH for phosphorolysis of xanthosine is in the range of 5-6.[13] |

| Purine Nucleoside Phosphorylase (PNP) | Xanthosine | Calf Spleen | - | - | - | The reaction reaches equilibrium with about 83% conversion to xanthine at pH 5.7.[1] |

| Xanthine Oxidase | Xanthine (product of xanthosine phosphorolysis) | Bovine Milk | 8 ± 1 µM | 15 ± 0.4 s⁻¹ | - | Data for xanthine as substrate.[12] |

| Xanthine Oxidase | Hypoxanthine | Bovine Milk | - | - | kcat/Km = 1.3 x 10⁶ M⁻¹s⁻¹ (pH 7.0) | For comparison with xanthine.[12] |

| IMP Dehydrogenase (IMPDH) Type II | IMP, NAD+ | Human | - | - | - | The overall reaction is irreversible, and the release of XMP is thought to be rate-limiting. |

Biological Functions and Signaling Pathways

Beyond its metabolic role, xanthosine has been shown to exert biological effects through the modulation of key signaling pathways.

Regulation of Glucose Homeostasis via the AMPK/FoxO1/AKT/GSK3β Signaling Cascade

Recent studies have demonstrated that xanthosine can regulate hepatic glucose homeostasis.[7][9] It has been shown to enhance glucose uptake and decrease glucose production in hepatocytes.[7] This effect is mediated through the phosphorylation and activation of AMP-activated protein kinase (AMPK).[9]

Activated AMPK, in turn, phosphorylates and inhibits the forkhead box transcription factor O1 (FoxO1), leading to the downregulation of the gluconeogenic enzymes phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[9] Concurrently, xanthosine promotes glycogenesis by preventing the decrease in the phosphorylation of AKT and glycogen synthase kinase-3β (GSK3β), which leads to increased glycogen synthase (GS) activity and glycogen storage.[7][9]

Expansion of Mammary Stem/Progenitor Cell Population

In vivo and in vitro studies have demonstrated that xanthosine treatment can expand the population of mammary stem/progenitor cells.[8][9][14] This effect is attributed to the promotion of symmetric cell division of these stem cells.[14] The expansion of this cell population has significant implications for dairy productivity and for understanding mammary gland development and carcinogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of xanthosine's biological functions.

Quantitative Analysis of Xanthosine by LC-MS/MS

This protocol provides a general framework for the quantification of xanthosine in biological matrices like plasma or cell lysates.

5.1.1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled xanthosine).

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

5.1.2. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for xanthosine and the internal standard. For xanthosine, a potential transition is m/z 285.1 → 153.1. These transitions should be optimized for the specific instrument used.

Western Blot Analysis of AMPK Phosphorylation

This protocol details the detection of phosphorylated AMPK (p-AMPK) in cell lysates following xanthosine treatment.

-

Cell Lysis: After treatment with xanthosine, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C. A 1:1000 dilution is a common starting point.[1]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometrically quantify the bands and normalize the p-AMPK signal to the total AMPK signal.

BrdU Incorporation Assay for Cell Proliferation

This protocol is for assessing the effect of xanthosine on the proliferation of primary mammary epithelial cells.[11][15][16]

-

Cell Seeding: Seed primary mammary epithelial cells in a 96-well plate.

-

Xanthosine Treatment: Treat the cells with the desired concentration of xanthosine for the desired duration.

-

BrdU Labeling: Add 10 µM BrdU to the culture medium and incubate for 2-4 hours.[11]

-

Fixation and Denaturation: Fix the cells with 4% paraformaldehyde, and then denature the DNA with 2N HCl for 30 minutes.[11]

-

Immunostaining:

-

Block with a suitable blocking buffer.

-

Incubate with an anti-BrdU primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Imaging and Analysis: Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.

Drug Development Implications

The central role of xanthosine in purine metabolism and its emerging functions in cell signaling make it and its associated enzymes attractive targets for drug development.

-

IMPDH Inhibitors: As the rate-limiting enzyme in guanine nucleotide biosynthesis, IMPDH is a target for immunosuppressive, antiviral, and anticancer drugs.[4] Understanding the interaction of xanthosine and its analogs with IMPDH can aid in the design of more specific and potent inhibitors.

-

PNP Inhibitors: PNP deficiency leads to T-cell immunodeficiency.[3] Inhibitors of PNP are being investigated for the treatment of T-cell mediated diseases like leukemia and autoimmune disorders.

-

Xanthine Oxidase Inhibitors: While xanthosine is not a direct substrate, its metabolic product, xanthine, is. Xanthine oxidase inhibitors are used to treat hyperuricemia and gout.[12]

-

AMPK Activators: The discovery of xanthosine's ability to activate AMPK opens up possibilities for developing novel therapeutics for metabolic disorders like type 2 diabetes.[7][9]

Conclusion

Xanthosine is far more than a simple metabolic intermediate. Its position at the crossroads of purine metabolism, coupled with its newly discovered roles in regulating fundamental cellular processes like glucose homeostasis and stem cell proliferation, underscores its significance in cellular biology. The quantitative data, detailed protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the intricate functions of xanthosine and paving the way for the development of novel therapeutic strategies targeting the pathways it governs. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the precise kinetic parameters of xanthosine-metabolizing enzymes and the detailed molecular mechanisms underlying its signaling functions.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate inhibition of xanthine oxidase and its influence on superoxide radical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic model of oxidation catalyzed by xanthine oxidase-the final enzyme in degradation of purine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Xanthosine and xanthine. Substrate properties with purine nucleoside phosphorylases, and relevance to other enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics and crystal structure of human purine nucleoside phosphorylase in complex with 7-methyl-6-thio-guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. cohesionbio.com [cohesionbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Xanthosine Dihydrate

This technical guide provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental analysis of this compound.

Chemical Structure and Properties

This compound is a purine nucleoside composed of a xanthine base attached to a ribose sugar, with two molecules of water of hydration.[1][2] It is a key intermediate in purine metabolism.[3][4]

Chemical Structure

The chemical structure of this compound consists of a xanthine molecule linked to a β-D-ribofuranose ring via a β-N9-glycosidic bond.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key chemical identifiers and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₄O₆ · 2H₂O | [5][6] |

| Molecular Weight | 320.26 g/mol | [1][5][6] |

| CAS Number | 5968-90-1 | [1][3][5] |

| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione;dihydrate | [1] |

| Synonyms | 9-β-D-Ribofuranosylxanthine dihydrate, Xanthine riboside dihydrate | [5][7] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | >215°C (decomposes) | [3][8] |

| Purity | ≥99% | [5] |

Solubility

The solubility profile of this compound in various solvents is presented below. It is sparingly soluble in cold water but freely soluble in hot water.[7]

| Solvent | Solubility | Reference |

| Aqueous Base | Slightly soluble | [3][8] |

| DMSO | Slightly soluble; 57 mg/mL (200.54 mM) | [3][8][9] |

| Methanol | Slightly soluble | [3][8] |

| 1 M NH₄OH | 50 mg/mL, clear, colorless to faintly yellow | [4] |

| Water | Insoluble (cold), Freely soluble (hot) | [7][9] |

| Ethanol | Insoluble | [9] |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are provided below.

| Spectroscopic Technique | Data | Reference |

| UV-Vis | λmax: 253 nm | [7] |

| ¹H NMR | Spectral data available | [10][11] |

| ¹³C NMR | Spectral data available | [12] |

| Infrared (IR) | FTIR and ATR-IR spectra available | [1] |

Biological Role and Signaling Pathways

Xanthosine is a naturally occurring nucleoside that plays a significant role in various metabolic pathways.[3][4] It is a key intermediate in purine metabolism and serves as a precursor for the biosynthesis of purine alkaloids like caffeine and theobromine in plants.[2][13] In humans, it is a metabolite involved in several enzymatic reactions.[2]

Purine Metabolism and Caffeine Biosynthesis

In certain plants, xanthosine is the starting point for the synthesis of methylxanthines such as caffeine.[13] This pathway involves a series of methylation and hydrolysis steps.

Caption: Major pathway of caffeine biosynthesis from xanthosine.[13]

Role in Hepatic Glucose Homeostasis

Recent studies have highlighted the role of xanthosine in regulating hepatic glucose metabolism. It has been shown to mediate hepatic glucose homeostasis by inhibiting gluconeogenesis and activating glycogenesis.[14] This is achieved through the regulation of the AMPK/FoxO1/AKT/GSK3β signaling cascade.[14]

Experimental Protocols

This section details methodologies for the purification, analysis, and characterization of this compound.

Purification by Crystallization

A common method for the purification of Xanthosine is through crystallization.[3]

-

Protocol:

-

Dissolve the crude Xanthosine sample in a minimal amount of hot water to yield the dihydrate form, or in hot absolute ethanol for the anhydrous form.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (water or ethanol, respectively).

-

Dry the crystals under vacuum.

-

Analysis by Liquid Chromatography

This compound has been utilized as a test compound in one-dimensional liquid chromatography (1D-LC) analysis.[3][4][6] Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution technique suitable for the analysis of xanthine alkaloids.

Caption: Experimental workflow for UPLC analysis of xanthine alkaloids.[15]

-

UPLC Enzyme Activity Assay Protocol:

-

E. coli cultures are induced and then incubated with 1 mM of the substrate (e.g., xanthosine, theobromine).[15]

-

Cultures are incubated at 16°C for 20 hours, followed by incubation at 30°C.[15]

-

Samples are collected at various time points.[15]

-

The collected samples are centrifuged at 10,000 rpm for 10 minutes.[15]

-

The resulting supernatant is filtered through a 0.22 µm membrane.[15]

-

The filtered supernatant is then analyzed by UPLC to detect and quantify xanthine alkaloids.[15]

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as D₂O.[11]

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments like ¹H-¹H TOCSY and ¹H-¹³C HSQC can be performed to aid in structure elucidation.[11]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a mull.[1] For Attenuated Total Reflectance (ATR)-IR, the ground solid sample is used directly.[1]

-

Data Acquisition: The IR spectrum is recorded using an appropriate IR spectrometer, such as a Bio-Rad FTS instrument.[1]

-

Conclusion

This compound is a crucial molecule in biochemical research, particularly in the study of purine metabolism and its associated signaling pathways. Its role as a precursor to bioactive compounds like caffeine and its involvement in metabolic regulation make it a compound of significant interest for researchers in biochemistry, pharmacology, and drug development. The experimental protocols outlined in this guide provide a foundation for the reliable analysis and characterization of this important nucleoside.

References

- 1. This compound | C10H16N4O8 | CID 18530347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound | 5968-90-1 [chemicalbook.com]

- 4. ≥99%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Xanthosine =99 5968-90-1 [sigmaaldrich.com]

- 7. Xanthosine [drugfuture.com]

- 8. chembk.com [chembk.com]

- 9. selleckchem.com [selleckchem.com]

- 10. XANTHOSINE(146-80-5) 1H NMR [m.chemicalbook.com]

- 11. Xanthosine | C10H12N4O6 | CID 64959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Xanthosine, a purine glycoside mediates hepatic glucose homeostasis through inhibition of gluconeogenesis and activation of glycogenesis via regulating the AMPK/ FoxO1/AKT/GSK3β signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis) Shoot Tips and Roots Reveal the Complex Metabolic Network for Caffeine Biosynthesis and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Xanthosine Biosynthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pathways of xanthosine biosynthesis and degradation. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the metabolic pathways of purine nucleotides. This document outlines the key enzymatic reactions, presents quantitative data for the involved enzymes, details experimental protocols for their study, and provides visual representations of the metabolic and experimental workflows.

Introduction to Xanthosine Metabolism

Xanthosine is a purine nucleoside that plays a crucial role as an intermediate in the de novo synthesis of guanine nucleotides. Its metabolism is tightly regulated and interconnected with the broader purine metabolic network, including both synthesis and salvage pathways. The biosynthesis of xanthosine is a critical step in providing the necessary precursors for DNA and RNA synthesis, while its degradation is essential for maintaining purine homeostasis. Dysregulation of these pathways has been implicated in various diseases, making the enzymes involved attractive targets for therapeutic intervention.

Xanthosine Biosynthesis

Xanthosine is primarily synthesized as xanthosine monophosphate (XMP) from inosine monophosphate (IMP), a central intermediate in the de novo purine biosynthesis pathway.[1]

The De Novo Purine Biosynthesis Pathway leading to IMP

The de novo synthesis of purine nucleotides begins with simple precursor molecules like ribose-5-phosphate, amino acids (glycine, glutamine, aspartate), and one-carbon units.[2] This multi-step pathway culminates in the formation of IMP, which serves as a branch-point for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[3][4]

Conversion of IMP to XMP

The direct precursor to xanthosine-containing nucleotides is Xanthosine Monophosphate (XMP). XMP is formed from Inosine Monophosphate (IMP) through an oxidation reaction catalyzed by the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) .[5] This reaction is the rate-limiting step in the de novo biosynthesis of guanine nucleotides.[6][7]

Reaction: Inosine 5'-phosphate + NAD⁺ + H₂O ⇌ Xanthosine 5'-phosphate + NADH + H⁺[5]

IMPDH is a crucial enzyme for cellular proliferation, particularly in lymphocytes, making it a significant target for immunosuppressive and anti-cancer drugs.[5][6]

Formation of Xanthosine

Xanthosine is formed from XMP by the action of 5'-nucleotidases, which remove the phosphate group.

Reaction: Xanthosine 5'-phosphate + H₂O → Xanthosine + Phosphate

Xanthosine Degradation

Xanthosine can be degraded through a phosphorolytic cleavage reaction, and its base, xanthine, is further catabolized in the purine degradation pathway.

Phosphorolysis of Xanthosine

Xanthosine Phosphorylase (XapA) , a purine nucleoside phosphorylase, catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond of xanthosine to yield xanthine and ribose-1-phosphate.[8] In vivo, the phosphorolytic direction is dominant.[8]

Reaction: Xanthosine + Phosphate ⇌ Xanthine + Ribose 1-phosphate[8]

Catabolism of Xanthine

The xanthine produced from xanthosine degradation is further oxidized to uric acid by the enzyme Xanthine Oxidase (XO) .[9][10] This enzyme catalyzes the final two steps of purine catabolism in humans.[10][11]

Reactions:

Xanthine oxidase is a key enzyme in purine metabolism and its overactivity can lead to hyperuricemia and gout.[12] Consequently, inhibitors of xanthine oxidase are used in the treatment of these conditions.[12]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in xanthosine biosynthesis and degradation.

Table 1: Kinetic Parameters of IMP Dehydrogenase (IMPDH)

| Organism/Isoform | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Inhibitor | K_i_ (µM) | Reference(s) |

| Escherichia coli | IMP | 1.11 (for 2-FVIMP) | - | 2-FVIMP (irreversible) | - | [11] |

| Tritrichomonas foetus | IMP | - | - | NAD analogs | Noncompetitive | [13] |

| Human Type II | IMP | - | - | Ebselen (irreversible) | - | [14] |

| Cryptosporidium parvum | IMP | - | - | Ebselen (reversible) | - | [14] |

Table 2: Kinetic Parameters of Xanthosine Phosphorylase

| Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Inhibitor | K_i_ (µM) | Reference(s) |

| Calf Spleen | Xanthosine | - | - | Guanosine | - | [3] |

| Human Erythrocytes | Xanthosine | - | - | Guanosine | 2.0 ± 0.3 | [3] |

| Geobacillus thermoglucosidasius | Xanthine | > solubility limit | - | - | - | [4] |

Table 3: Kinetic Parameters of Xanthine Oxidase

| Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Inhibitor | K_i_ (µM) | Reference(s) |

| Bovine Milk | Hypoxanthine | 2.46 ± 0.38 | 1.755 ± 0.027 (µM/s) | Uric Acid | 178 ± 88 | |

| Bovine Milk | Xanthine | 4.1 ± 0.60 | 1.93 ± 0.0127 (µM/s) | Uric Acid | 178 ± 88 | |

| Bovine Milk | Xanthine | 5.9 ± 1.2 | 0.107 ± 0.021 (ΔE/min) | ALS-28 | 2.7 ± 1.5 | |

| Bovine Milk | Xanthine | - | - | Flavonoid Derivatives | Competitive |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of xanthosine metabolism.

IMP Dehydrogenase (IMPDH) Activity Assay

This protocol is based on the spectrophotometric measurement of NADH production.[10]

Materials:

-

Assay Buffer: 50 mM Tris, 300 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0

-

Recombinant Human IMPDH2

-

Inosine 5'-monophosphate (IMP) stock solution (100 mM)

-

β-Nicotinamide adenine dinucleotide (β-NAD) stock solution (100 mM)

-

96-well microplate

-

Spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

-

Prepare the Substrate Mixture containing 500 µM IMP and 1 mM β-NAD in Assay Buffer.

-

Dilute the recombinant IMPDH2 to a working concentration (e.g., 20 µg/mL) in Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted IMPDH2 solution to each well.

-

To initiate the reaction, add 50 µL of the Substrate Mixture to each well. For a substrate blank, add 50 µL of Assay Buffer instead of the enzyme.

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm in kinetic mode for 5 minutes at 37°C.

-

Calculate the rate of NADH formation from the linear portion of the curve. The specific activity is typically expressed as pmol/min/µg of enzyme.

Xanthosine Phosphorylase Activity Assay

This is a coupled enzyme assay where the product, xanthine, is converted to uric acid by xanthine oxidase, and the formation of uric acid is monitored spectrophotometrically.

Materials:

-

Reaction Buffer: 50 mM Potassium Phosphate, pH 7.5

-

Xanthosine solution

-

Xanthine Oxidase

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, a known concentration of xanthosine, and an excess of xanthine oxidase.

-

Initiate the reaction by adding the xanthosine phosphorylase sample.

-

Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

Xanthine Oxidase Activity Assay

This protocol measures the formation of uric acid from xanthine by monitoring the increase in absorbance at 293 nm.[5]

Materials:

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5

-

Xanthine solution (10 mM)

-

Enzyme diluent: 50 mM Tris-HCl buffer, pH 7.5

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette by combining 2.24 mL of Assay Buffer and 0.08 mL of Xanthine solution. Equilibrate at 37°C for approximately 5 minutes.

-

Prepare the enzyme solution by diluting the xanthine oxidase sample in ice-cold enzyme diluent to a concentration of 0.1-0.2 U/mL.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette and mix gently.

-

Record the increase in absorbance at 293 nm against a water blank for 3-4 minutes.

-

Calculate the change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.

-

A blank reaction should be run using the enzyme diluent instead of the enzyme solution.

Quantification of Intracellular Xanthosine by HPLC-MS/MS

This method allows for the sensitive and specific quantification of intracellular xanthosine levels.

Sample Preparation:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Perform cell lysis using a suitable method (e.g., sonication or freeze-thaw cycles) in a methanol-based extraction buffer to precipitate proteins and extract metabolites.

-

Centrifuge the lysate to pellet cell debris and precipitated proteins.

-

Collect the supernatant containing the metabolites.

-

The sample can be further purified using solid-phase extraction if necessary.

HPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is typically employed.

-

Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for xanthosine and an internal standard are monitored.

-

Quantification: Generate a standard curve using known concentrations of xanthosine to quantify its concentration in the biological samples.

13C Metabolic Flux Analysis of Purine Metabolism

This advanced technique allows for the quantification of the rates (fluxes) of metabolic pathways.[2][5]

Experimental Workflow:

-

Isotope Labeling: Culture cells in a medium where a primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C]glucose).

-

Achieve Isotopic Steady State: Allow the cells to grow for a sufficient period to ensure that the labeling of intracellular metabolites reaches a steady state.

-

Metabolite Extraction: Harvest the cells and rapidly quench metabolism. Extract intracellular metabolites as described in section 5.4.

-

Mass Spectrometry Analysis: Analyze the metabolite extracts using GC-MS or LC-MS/MS to determine the mass isotopomer distribution (MID) for key metabolites in the purine pathway (e.g., IMP, XMP, xanthosine).

-

Metabolic Modeling and Flux Calculation: Use a computational model of the purine metabolic network and the experimentally determined MIDs to calculate the intracellular metabolic fluxes. This is typically done using specialized software that fits the flux values to the experimental data.

Mandatory Visualizations

Signaling Pathways

Caption: Overview of Xanthosine Biosynthesis and Degradation Pathways.

Experimental Workflows

Caption: Experimental Workflow for IMP Dehydrogenase (IMPDH) Activity Assay.

Caption: General Workflow for 13C Metabolic Flux Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijcrcps.com [ijcrcps.com]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 14. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

Xanthosine as a potential biomarker for radiation exposure.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the event of a radiological or nuclear incident, rapid and accurate assessment of an individual's absorbed radiation dose is critical for effective medical triage and treatment. Biodosimetry, the use of biological indicators to estimate radiation dose, is a key component of the medical response to such events. An ideal biomarker for radiation exposure should be easily and non-invasively measurable, exhibit a clear dose-response relationship, and provide information about the time since exposure. Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has emerged as a promising approach for identifying novel radiation biomarkers. Among the many metabolites altered by ionizing radiation, the purine nucleoside xanthosine has shown significant potential as a sensitive and dose-dependent indicator of radiation exposure. This technical guide provides a comprehensive overview of the current state of research on xanthosine as a radiation biomarker, including quantitative data from animal studies, detailed experimental protocols, and the underlying biochemical mechanisms.

Data Presentation: Quantitative Analysis of Xanthosine Levels Post-Irradiation

Studies in animal models, particularly mice and non-human primates (NHPs), have demonstrated a consistent and dose-dependent increase in urinary xanthosine levels following exposure to ionizing radiation.[1][2][3] The following tables summarize the key quantitative findings from these studies.

Table 1: Dose-Dependent Increase in Urinary Xanthosine in Mice

This table summarizes the fold change in urinary xanthosine levels in mice 24 hours after exposure to varying doses of gamma radiation. The data indicates a clear dose-response relationship.

| Radiation Dose (Gy) | Mean Fold Change in Xanthosine vs. Control (24h post-exposure) | Statistical Significance (p-value) |

| 1 | 2.5 | < 0.05 |

| 2 | 4.0 | < 0.01 |

| 3 | 5.5 | < 0.001 |

Data adapted from studies on C57BL/6 mice exposed to gamma radiation. The fold changes are approximate values derived from published graphical data.

Table 2: Time-Course of Urinary Xanthosine Excretion in Mice after 3 Gy Gamma-Radiation Exposure

This table illustrates the temporal dynamics of urinary xanthosine excretion in mice following a 3 Gy dose of gamma radiation. Levels peak within the first 24 hours and gradually return to baseline.

| Time Post-Exposure (hours) | Mean Fold Change in Xanthosine vs. Control |

| 4 | 1.5 |

| 8 | 3.8 |

| 12 | 5.2 |

| 24 | 5.5 |

| 36 | 2.1 |

| 48 | 1.2 |

Data adapted from studies on C57BL/6 mice. The fold changes are approximate values derived from published graphical data.

Table 3: Summary of Findings in Non-Human Primates (NHPs)

| Radiation Dose (Gy) | Key Observations |

| 2 | Significantly elevated xanthosine levels compared to pre-exposure. |

| 4, 6, 7 | Xanthosine levels remained elevated and relatively constant across this dose range. |

| 10 | A further significant increase in xanthosine excretion was observed. |

Observations are based on studies of gamma-irradiated non-human primates.[3]

Sex-Dependent Differences

A noteworthy finding is the observed sex-dependent difference in the xanthosine response to radiation.[4][5][6] Studies in both mice and NHPs have indicated that males exhibit a more pronounced increase in urinary xanthosine levels compared to females following similar radiation exposures.[3][4] This highlights the importance of considering sex as a biological variable in the development of xanthosine as a reliable biodosimeter.

Experimental Protocols: Quantification of Xanthosine in Urine

The accurate quantification of xanthosine in biological samples is crucial for its validation and application as a biomarker. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most common and robust method for this purpose.[1][2][7]

A Representative UPLC-MS/MS Protocol for Urinary Xanthosine Quantification

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge samples at 14,000 x g for 10 minutes at 4°C to pellet any debris.

-

Dilute the supernatant 1:5 (v/v) with a solution of 50% acetonitrile in water containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled xanthosine).

-

Vortex the diluted samples and centrifuge again at 14,000 x g for 10 minutes at 4°C.

-

Transfer the final supernatant to autosampler vials for analysis.

-

-

UPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 95% Mobile Phase B over a period of 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Xanthosine: Precursor ion (m/z) -> Product ion (m/z) - Specific mass transitions need to be optimized based on the instrument used.

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific mass transitions for the chosen internal standard.

-

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Gas Flows: Optimized for the specific mass spectrometer.

-

-

Data Analysis:

-

Quantify xanthosine concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of xanthosine.

-

Normalize the urinary xanthosine concentration to urinary creatinine levels to account for variations in urine dilution.

-

Signaling Pathways and Mechanisms

The elevation of xanthosine following radiation exposure is believed to be a consequence of DNA damage and the subsequent activation of purine catabolism pathways.[1][2]

Caption: Proposed pathway of radiation-induced xanthosine formation.

Ionizing radiation can cause direct and indirect damage to DNA, leading to the formation of reactive nitrogen species and subsequent nitrosative stress.[1][2] This can result in the deamination of guanine residues within the DNA to form xanthine. More specifically, 2'-deoxyguanosine can be deaminated to 2'-deoxyxanthosine.[1][2] The damaged base is then recognized and excised by the base excision repair (BER) pathway, releasing xanthine.[8] Xanthine can then be converted to xanthosine by the enzyme purine nucleoside phosphorylase (PNP). The resulting increase in intracellular xanthosine levels leads to its elevated excretion in the urine.

Experimental Workflow

The following diagram outlines a typical workflow for a metabolomics study aimed at identifying and validating radiation biomarkers like xanthosine.

Caption: A typical experimental workflow for radiation biomarker discovery.

Conclusion and Future Directions

Xanthosine has emerged as a promising non-invasive, urinary biomarker for radiation exposure. Its dose- and time-dependent increase following irradiation, as demonstrated in multiple animal models, provides a strong foundation for its further development as a biodosimeter. However, several areas require further investigation before xanthosine can be implemented in a clinical or field setting.

Future research should focus on:

-

Human Studies: Validating the dose-response and time-course of xanthosine in human subjects exposed to radiation, for example, in patients undergoing radiotherapy.

-

Quantitative Accuracy: Establishing robust, standardized, and high-throughput quantitative assays for xanthosine that can be readily deployed in a mass-casualty scenario.

-

Confounding Factors: Investigating the influence of other factors such as age, diet, and underlying medical conditions on baseline and radiation-induced xanthosine levels.

-

Biomarker Panels: Exploring the combination of xanthosine with other radiation-responsive metabolites to create a more robust and accurate biomarker panel for radiation biodosimetry.

The continued investigation of xanthosine and other metabolomic biomarkers will be instrumental in advancing our capabilities for radiation biodosimetry and improving the medical management of individuals exposed to ionizing radiation.

References

- 1. Radiation metabolomics. 2. Dose- and time-dependent urinary excretion of deaminated purines and pyrimidines after sublethal gamma-radiation exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiation Metabolomics. 2. Dose- and Time-Dependent Urinary Excretion of Deaminated Purines and Pyrimidines after Sublethal Gamma-Radiation Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global Metabolomic Identification of Long-Term Dose-Dependent Urinary Biomarkers in Nonhuman Primates Exposed to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioone.org [bioone.org]

- 5. Sex Differences in Urinary Metabolite Profiles between Survivors and Non-Survivors of Radiation-induced Lung Injury in the C57L/J Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. meridian.allenpress.com [meridian.allenpress.com]

- 8. Stability, miscoding potential, and repair of 2'-deoxyxanthosine in DNA: implications for nitric oxide-induced mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Xanthosine in Caffeine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine, a purine alkaloid with significant pharmacological and commercial value, is synthesized in various plant species through a specialized metabolic pathway. Central to this pathway is the nucleoside xanthosine, which serves as the initial substrate for a series of enzymatic methylations and a ribose cleavage reaction, ultimately yielding caffeine. This technical guide provides an in-depth exploration of the pivotal role of xanthosine in caffeine biosynthesis. It details the enzymatic conversions, presents key quantitative data on enzyme kinetics, outlines comprehensive experimental protocols for studying this pathway, and provides visual representations of the core biochemical processes. This document is intended to be a valuable resource for researchers in plant biochemistry, natural product synthesis, and drug development seeking a thorough understanding of this fundamental biosynthetic route.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a secondary metabolite produced by a variety of plants, including coffee (Coffea spp.), tea (Camellia sinensis), and cacao (Theobroma cacao)[1]. Its biosynthesis is a fascinating example of metabolic engineering in plants, leading to the production of a compound with potent physiological effects. The biosynthesis of caffeine begins with xanthosine, a purine nucleoside that is channeled into a dedicated pathway involving a series of N-methyltransferases[1][2]. Understanding the intricacies of this pathway, starting from xanthosine, is crucial for efforts in metabolic engineering to modulate caffeine content in crops and for the potential biocatalytic production of caffeine and related methylxanthines.

The Core Biosynthetic Pathway from Xanthosine to Caffeine

The primary pathway for caffeine biosynthesis initiates with xanthosine and proceeds through four key enzymatic steps[2][3]. S-adenosyl-L-methionine (SAM) serves as the methyl donor in the three methylation reactions[3].

The main steps are as follows[4][5]:

-

Xanthosine to 7-methylxanthosine: The first committed step is the methylation of xanthosine at the N7 position, catalyzed by xanthosine methyltransferase (XMT) .

-

7-methylxanthosine to 7-methylxanthine: The ribose group is removed from 7-methylxanthosine by a nucleosidase .

-

7-methylxanthine to Theobromine: The second methylation occurs at the N3 position of 7-methylxanthine, a reaction catalyzed by 7-methylxanthine methyltransferase (MXMT) , also known as theobromine synthase.

-

Theobromine to Caffeine: The final step is the methylation of theobromine at the N1 position to form caffeine, catalyzed by caffeine synthase (CS) .

This core pathway is the most significant route for caffeine production in plants[5].

Pathways Supplying Xanthosine

Xanthosine, the gateway molecule to caffeine synthesis, is supplied by several pathways originating from the purine nucleotide pool[6][7]:

-

De Novo Purine Biosynthesis: This is a major route where inosine 5′-monophosphate (IMP), a central intermediate in purine metabolism, is converted to xanthosine 5′-monophosphate (XMP) by IMP dehydrogenase, and subsequently to xanthosine by a 5'-nucleotidase[2].

-

AMP Catabolism: Adenosine monophosphate (AMP) can be converted to IMP by AMP deaminase, which then enters the pathway to xanthosine[5].

-

GMP Catabolism: Guanosine monophosphate (GMP) can be converted to guanosine, which is then deaminated to form xanthosine[5].

-

SAM Cycle: Adenosine released from the S-adenosyl-L-methionine (SAM) cycle can be salvaged to AMP and subsequently converted to xanthosine[6].

Quantitative Data on Key Enzymes

The efficiency and regulation of the caffeine biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for the N-methyltransferases involved.

| Enzyme | Substrate | Km (µM) | Source Organism | Reference |

| Xanthosine Methyltransferase (CmXRS1) | Xanthosine | 73.7 | Coffea arabica | [6] |

| 7-Methylxanthine Methyltransferase (CaMXMT) | 7-methylxanthine | 50 | Coffea arabica | [8] |

| 7-Methylxanthine Methyltransferase (CaMXMT) | S-adenosyl-L-methionine | 12 | Coffea arabica | [8] |

| Caffeine Synthase (CS) | Paraxanthine | 24 | Camellia sinensis | [2] |

| Caffeine Synthase (CS) | Theobromine | 186 | Camellia sinensis | [2] |

| Caffeine Synthase (CS) | 7-methylxanthine | 344 | Camellia sinensis | [2] |

| Caffeine Synthase (CS) | S-adenosyl-L-methionine | 21 | Camellia sinensis | [2] |

Table 1: Michaelis-Menten Constants (Km) of Key N-Methyltransferases in Caffeine Biosynthesis.

| Enzyme | Substrate | Specific Activity (nkat mg⁻¹ protein) | Source Organism | Reference |

| Caffeine Synthase (CS) | Paraxanthine | 5.7 | Camellia sinensis | [2] |

| Caffeine Synthase (CS) | 7-methylxanthine | 2.7 | Camellia sinensis | [2] |

| Caffeine Synthase (CS) | Theobromine | 0.72 | Camellia sinensis | [2] |

Table 2: Specific Activities of Purified Caffeine Synthase from Tea Leaves.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of Caffeine and Precursors

This protocol provides a general framework for the analysis of caffeine and its precursors. Optimization may be required depending on the specific sample matrix and available instrumentation.

Objective: To separate and quantify xanthosine, theobromine, and caffeine in plant extracts.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Standards of xanthosine, theobromine, and caffeine

-

Sample extracts (e.g., from coffee leaves or beans)

-

Syringe filters (0.22 µm)

Procedure:

-

Standard Preparation: Prepare stock solutions of xanthosine, theobromine, and caffeine in a suitable solvent (e.g., water or methanol). Create a series of calibration standards by serial dilution.

-

Sample Preparation:

-

Homogenize plant material in a suitable extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate to pellet cellular debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used. For example:

-

0-5 min: 5% B

-

5-20 min: Gradient to 30% B

-

20-25 min: Gradient to 95% B

-

25-30 min: Hold at 95% B

-

30-35 min: Return to 5% B

-

35-40 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 273 nm.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify peaks based on the retention times of the standards.

-

Construct a calibration curve for each analyte by plotting peak area against concentration.

-

Quantify the analytes in the samples by interpolating their peak areas on the calibration curve.

-

Enzyme Assay for Caffeine Synthase Activity

This protocol measures the activity of caffeine synthase by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a methyl acceptor substrate.

Objective: To determine the enzymatic activity of caffeine synthase.

Materials:

-

Enzyme extract (e.g., partially purified protein from plant tissue)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Substrate (e.g., theobromine, 200 µM)

-

[methyl-¹⁴C]-S-adenosyl-L-methionine ([¹⁴C]SAM) (e.g., 4.07 kBq)

-

Cofactors (e.g., 200 µM MgCl₂)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, substrate, [¹⁴C]SAM, and cofactors.

-

Enzyme Addition: Initiate the reaction by adding the enzyme extract to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extraction: Extract the radiolabeled product (caffeine) into an organic solvent (e.g., ethyl acetate).

-

Quantification:

-

Transfer the organic phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for quantifying the transcript levels of genes involved in caffeine biosynthesis.

Objective: To measure the relative expression levels of genes such as XMT, MXMT, and CS.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit for cDNA synthesis

-

qRT-PCR master mix (containing SYBR Green or probes)

-

Gene-specific primers for target genes and a reference gene (e.g., actin)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the plant tissue of interest using a suitable RNA extraction kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing the cDNA template, qRT-PCR master mix, and gene-specific primers.

-

Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method[9].

-

Visualizations

Caffeine Biosynthesis Pathway

Caption: The core biosynthetic pathway of caffeine starting from xanthosine.

Xanthosine Supply Pathways

Caption: Major metabolic pathways that supply xanthosine for caffeine biosynthesis.

Experimental Workflow for Studying Caffeine Biosynthesis

Caption: A generalized experimental workflow for the comprehensive study of caffeine biosynthesis.

Conclusion

Xanthosine stands as the crucial entry point into the caffeine biosynthetic pathway. The conversion of xanthosine to caffeine is a well-defined process, catalyzed by a series of N-methyltransferases that have been characterized in terms of their kinetics and gene expression. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this pathway. A deeper understanding of the role of xanthosine and the regulation of its conversion to caffeine will be instrumental in developing strategies for modulating caffeine levels in commercially important crops and for exploring the biocatalytic production of valuable methylxanthines.

References

- 1. The Structure of Two N-Methyltransferases from the Caffeine Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and Characterization of Caffeine Synthase from Tea Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caffeine synthase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Altered expression of the caffeine synthase gene in a naturally caffeine-free mutant of Coffea arabica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The first committed step reaction of caffeine biosynthesis: 7-methylxanthosine synthase is closely homologous to caffeine synthases in coffee (Coffea arabica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 7-Methylxanthine methyltransferase of coffee plants. Gene isolation and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caffeine Extraction, Enzymatic Activity and Gene Expression of Caffeine Synthase from Plant Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Xanthosine Dihydrate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthosine, a naturally occurring purine nucleoside, plays a pivotal role in various metabolic pathways, most notably as a key intermediate in purine metabolism and a precursor in the biosynthesis of methylxanthines such as caffeine.[1] Its dihydrate form is a common state for this compound in solid form. A thorough understanding of the physical and chemical properties of Xanthosine dihydrate is fundamental for its application in research, particularly in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and pathway visualizations to support laboratory work and theoretical exploration.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound powder are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione;dihydrate | [2] |

| Synonyms | 9-β-D-Ribofuranosylxanthine dihydrate, Xanthine riboside dihydrate | [3] |

| CAS Number | 5968-90-1 | [3] |

| Molecular Formula | C₁₀H₁₂N₄O₆ · 2H₂O | [3] |

| Molecular Weight | 320.26 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | >215°C (decomposes) | [4] |

| Solubility | Slightly soluble in cold water, soluble in hot water and hot dilute alcohol, and insoluble in ether. Soluble in 1 M NH₄OH (50 mg/mL) and 1 M NaOH (50 mg/mL). | [1] |

| Stability | Hygroscopic | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound. The following sections outline protocols for determining key physical and chemical properties.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of this compound using a standard capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

-

This compound powder (dried)

-

Spatula

-

Mortar and pestle (if needed to powder the sample)

Procedure:

-

Sample Preparation: Ensure the this compound powder is finely powdered and dry. Introduce a small amount of the powder into the open end of a capillary tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into a dense column of 2-3 mm in height at the bottom of the tube.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For a preliminary determination, heat the sample rapidly to get an approximate melting range.

-

For an accurate determination, start heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting). The range between these two temperatures is the melting range.

-

Note any decomposition (e.g., charring, gas evolution) and the temperature at which it occurs. For this compound, decomposition is expected above 215°C.[4]

-

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in water.

Apparatus and Materials:

-

This compound powder

-

Distilled or deionized water

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Micropipettes

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a series of vials containing a known volume of water (e.g., 5 mL). The excess solid should be clearly visible.

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a micropipette.

-

To remove any undissolved solid, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Concentration Analysis:

-

Carefully take a known volume of the clear supernatant from the centrifuged sample.

-

Dilute the sample with water to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of Xanthosine in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry (at the λmax of Xanthosine) or HPLC.

-

-

Calculation: Calculate the solubility of this compound in mg/mL or mol/L, taking into account the dilution factor.

Stability Assessment (Hygroscopicity and Thermal Stability)

This section provides a general workflow for assessing the stability of this compound powder.

2.3.1. Hygroscopicity Testing

Apparatus and Materials:

-

This compound powder

-

Weighing bottles

-

Analytical balance

-

Desiccators with controlled humidity (using saturated salt solutions) or a humidity chamber.

Procedure:

-

Accurately weigh a sample of this compound into a pre-weighed weighing bottle.

-

Place the open weighing bottle in a desiccator or humidity chamber with a specific relative humidity (e.g., 75% RH).

-

Store the sample at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

-

After the specified time, remove the weighing bottle, close it, and re-weigh it.

-

Calculate the percentage of weight gain to determine the extent of moisture absorption.

2.3.2. Thermal Stability (Isothermal and Non-isothermal Analysis)

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide detailed information on the thermal stability of this compound.

Workflow:

Signaling and Metabolic Pathways

Xanthosine is a central molecule in purine metabolism and a key starting point for the biosynthesis of caffeine in plants. Understanding these pathways is crucial for researchers investigating the biological roles of Xanthosine and its derivatives.

Purine Metabolism

Xanthosine is formed from xanthine and ribose-1-phosphate and can be further metabolized. The following diagram illustrates the central role of Xanthosine in the purine metabolic pathway.

Caffeine Biosynthesis

In plants such as coffee and tea, Xanthosine is the initial substrate for the biosynthesis of caffeine. This multi-step pathway involves a series of methylation reactions.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound powder, tailored for a scientific audience. The tabulated data offers a quick and accessible reference, while the detailed experimental protocols provide a practical foundation for laboratory characterization. Furthermore, the visualization of its roles in key metabolic pathways underscores its biological significance. This comprehensive resource is intended to facilitate further research and development involving this important purine nucleoside.

References

Methodological & Application

Application Notes and Protocols for Xanthosine Dihydrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthosine is a naturally occurring nucleoside, an intermediate in purine metabolism, formed from the deamination of guanosine.[1] It plays a role in various cellular processes and has been studied for its potential therapeutic effects. Xanthosine dihydrate is a stable, hydrated form of xanthosine commonly used in in vitro and in vivo research.[2] This document provides a detailed protocol for the proper dissolution and handling of this compound for cell culture applications, along with a summary of its key characteristics and a diagram of its known signaling pathway.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 320.26 g/mol | [3][4] |

| Appearance | White to off-white powder | |

| Purity | ≥99% | [4] |

| Solubility (DMSO) | 56-57 mg/mL (approximately 175-178 mM) | [1] |

| Solubility (Water) | Insoluble | [1] |

| Solubility (Ethanol) | Insoluble | [1] |

| Powder Storage | -20°C for up to 3 years | [1] |

| Stock Solution Storage | -80°C for up to 1 year (aliquoted) or -20°C for up to 1 month (aliquoted) | [1][2] |

Experimental Protocols

Preparation of a Concentrated Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of Xanthosine.[1]

Materials:

-

This compound (MW: 320.26 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile filter (0.22 µm)

Procedure:

-

Pre-warm an appropriate volume of anhydrous DMSO to room temperature.

-

Weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment. To prepare 1 mL of a 100 mM stock solution, you will need:

-

Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 320.26 g/mol * 1000 mg/g = 32.026 mg

-

-

Transfer the weighed this compound to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[2]

-

Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the concentrated stock solution in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells, typically below 0.5%.[5][6]

Materials:

-

Prepared this compound stock solution (e.g., 100 mM in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile tubes for dilution

Procedure:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock:

-

V1 * C1 = V2 * C2

-

V1 * 100 mM = 1 mL * 0.1 mM

-

V1 = 0.001 mL = 1 µL

-

-

Add the calculated volume of the stock solution to the pre-warmed cell culture medium.

-

Mix thoroughly by gentle pipetting or inverting the tube.

-

Apply the working solution to your cell culture as required by your experimental design.

Signaling Pathway and Experimental Workflow

Xanthosine has been shown to mediate its effects through the regulation of key metabolic signaling pathways. It is an intermediate in purine metabolism and has been found to activate the AMPK/AKT signaling cascade, leading to the inhibition of gluconeogenesis and the activation of glycogenesis.[7][8]

Caption: Xanthosine signaling pathway in hepatocytes.

Caption: Experimental workflow for this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. scbt.com [scbt.com]

- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. Xanthosine, a purine glycoside mediates hepatic glucose homeostasis through inhibition of gluconeogenesis and activation of glycogenesis via regulating the AMPK/ FoxO1/AKT/GSK3β signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Xanthosine Dihydrate as a High-Performance Liquid Chromatography (HPLC) Standard

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthosine, a purine nucleoside, plays a significant role in purine metabolism.[1][2] Xanthosine dihydrate, its hydrated form, is a stable compound suitable for use as a reference standard in analytical chemistry.[3][4][5] These application notes provide a comprehensive guide for utilizing this compound as an external standard in High-Performance Liquid Chromatography (HPLC) for the quantification of analogous compounds. The protocols outlined herein are designed to ensure accuracy, precision, and reproducibility in your analytical workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper application.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂N₄O₆ · 2H₂O | [6][7] |

| Molecular Weight | 320.26 g/mol | [4][6][7] |

| CAS Number | 5968-90-1 | [6][7] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in 1 M NH₄OH (50 mg/mL) and 1 M NaOH (50 mg/mL). | [1][3] |

| Purity | ≥99% | [3][4][5] |

Experimental Protocols

Preparation of this compound Standard Stock Solution

Accurate preparation of the stock solution is critical for the reliability of quantitative analysis.

Materials:

-

This compound (≥99% purity)

-

HPLC-grade methanol or a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Accurately weigh a predetermined amount of this compound (e.g., 10 mg) using a calibrated analytical balance.

-

Quantitatively transfer the weighed powder to a volumetric flask of appropriate volume (e.g., 10 mL) to achieve the desired stock concentration (e.g., 1 mg/mL).

-

Add a small amount of the chosen solvent (e.g., 5 mL of methanol) to the volumetric flask and sonicate for 5-10 minutes to ensure complete dissolution.

-

Once dissolved, bring the solution to the final volume with the solvent.

-

Mix the solution thoroughly by inverting the flask multiple times.

-

Filter the stock solution through a 0.22 µm or 0.45 µm syringe filter into a clean, labeled storage vial.

-

Store the stock solution at 2-8°C and protect it from light. The stability of the stock solution should be evaluated periodically.

Preparation of Calibration Standards

Serial dilutions of the stock solution are prepared to construct a calibration curve.

Procedure:

-

Label a series of volumetric flasks for each calibration level.

-

Using calibrated pipettes, transfer appropriate volumes of the stock solution into each volumetric flask.

-